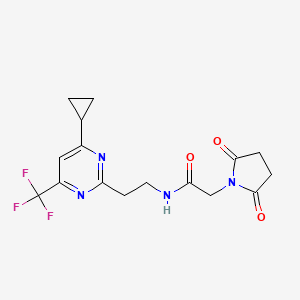
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H17F3N4O3 and its molecular weight is 370.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with significant biological activity. Its structural features and the presence of a trifluoromethyl group enhance its lipophilicity and potential interactions with various biological targets. This article explores the compound's biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Structural Characteristics
The compound features a pyrimidine ring with a trifluoromethyl substitution, a cyclopropyl moiety, and an acetamide group linked to a dioxopyrrolidine. These structural elements contribute to its unique pharmacological profile.
| Structural Feature | Description |
|---|---|
| Pyrimidine Ring | Core structure providing stability and reactivity. |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability. |
| Cyclopropyl Moiety | Increases binding affinity to biological targets. |
| Dioxopyrrolidine | Potentially involved in enzyme inhibition mechanisms. |
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the areas of enzyme inhibition and receptor modulation. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for further pharmaceutical development.
Enzyme Inhibition
This compound has shown promising results in inhibiting various enzymes involved in critical biological pathways:
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases associated with cancer progression. Its selectivity for certain targets may lead to reduced side effects compared to traditional therapies.
- Receptor Modulation : It is also being studied for its potential to modulate receptors linked to inflammatory responses and other pathological conditions.
Case Studies
- Cancer Research : In vitro studies have demonstrated that the compound can inhibit the growth of cancer cell lines through targeted kinase inhibition. The selectivity profile suggests that it may be effective against specific mutations associated with resistance in conventional therapies.
- Inflammation Models : Animal models of inflammation have shown that treatment with this compound leads to a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of Pyrimidine Derivative : Utilizing commercial precursors, the initial step involves the synthesis of the pyrimidine core.
- Cyclopropyl Substitution : Introducing the cyclopropyl group through selective reactions under controlled conditions.
- Acetamide Formation : The final step involves coupling with the dioxopyrrolidine derivative to yield the target compound.
Propriétés
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c17-16(18,19)11-7-10(9-1-2-9)21-12(22-11)5-6-20-13(24)8-23-14(25)3-4-15(23)26/h7,9H,1-6,8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDYNMSPCYWAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)CN3C(=O)CCC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














